molecular formula C17H16N4O2 B2807580 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one CAS No. 210417-30-4

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one

Katalognummer: B2807580
CAS-Nummer: 210417-30-4
Molekulargewicht: 308.341
InChI-Schlüssel: OOUVWNHMMDXNIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one is a heterocyclic compound featuring a fused pyrimidinone-indazolone scaffold. Its structure comprises a pyrimidinone ring substituted at the 4-position with a phenyl group and linked to a hexahydroindazolone moiety. The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation or alkylation, similar to methods described for related pyrimidinone derivatives .

Key structural features include:

  • Pyrimidinone core: A six-membered ring with a ketone group at position 6 and a phenyl substituent at position 2.
  • Indazolone system: A bicyclic structure with a ketone at position 3 and partial saturation in the hexahydroindazole ring.

Eigenschaften

IUPAC Name

2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-15-10-14(11-6-2-1-3-7-11)18-17(19-15)21-16(23)12-8-4-5-9-13(12)20-21/h1-3,6-7,10,20H,4-5,8-9H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVWNHMMDXNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the formation of the indazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Wissenschaftliche Forschungsanwendungen

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The compound is compared to three structurally related analogs (Table 1):

Compound Name Substituent (Pyrimidinone Position 4) Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one Phenyl C₁₇H₁₆N₄O₂ 308.34 Theoretical high lipophilicity
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one Methyl C₁₂H₁₄N₄O₂ 246.27 Safety data available (P101)
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides Methyl + thioacetamide C₈H₁₀N₄O₂S 226.25 Anticonvulsant activity in vitro
2-((5-cyano-4-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)propanamide Dichlorophenyl + sulfamoyl C₂₀H₁₅Cl₂N₅O₃S₂ 504.35 High steric/electronic complexity

Key Observations :

Thioacetamide and sulfamoyl substituents in other analogs introduce polarizable sulfur atoms, which may improve binding to biological targets (e.g., enzymes or receptors) .

Synthetic Complexity :

  • The target compound’s indazolone-pyrrolidine fusion requires precise cyclization steps, contrasting with the simpler alkylation used for thio-acetamide derivatives .

Safety and Handling :

  • The methyl-substituted analog has documented safety protocols (e.g., P101 for medical advice), whereas data for the phenyl-substituted compound is lacking .

Biologische Aktivität

The compound 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-2,3,4,5,6,7-hexahydro-1H-indazol-3-one , also known by its CAS number 210417-30-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2} with a molecular weight of 296.34 g/mol. The structure features a pyrimidine ring and an indazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular Weight296.34 g/mol
Molecular FormulaC17H16N4O2
CAS Number210417-30-4
Purity≥90%

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. Recent studies have highlighted the use of palladium-catalyzed reactions to create indazole derivatives that exhibit promising biological activities .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this structure. For instance:

  • In Vitro Studies : The compound was evaluated against various cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). Results indicated that derivatives of indazole exhibited mild to moderate cytotoxic effects on these cell lines .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects:

  • Experimental Models : Studies have shown that related dihydropyrimidinones can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
  • Comparative Analysis : In one study, the anti-inflammatory efficacy was compared to dexamethasone, a standard corticosteroid treatment, demonstrating that certain derivatives exhibited comparable or superior activity .

Case Studies

A notable case study involved a synthesized derivative of the compound tested for its biological activity:

  • Study Reference : A derivative was synthesized and tested for its ability to inhibit tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.